2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol hydrochloride
CAS No.:
Cat. No.: VC15897709
Molecular Formula: C14H23BClNO3
Molecular Weight: 299.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23BClNO3 |
|---|---|
| Molecular Weight | 299.60 g/mol |
| IUPAC Name | 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C14H22BNO3.ClH/c1-12(2,17)11-8-7-10(9-16-11)15-18-13(3,4)14(5,6)19-15;/h7-9,17H,1-6H3;1H |
| Standard InChI Key | NRMDSCFQVBFSPC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of three primary components:
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Pyridine Ring: A six-membered aromatic ring with nitrogen at the 2-position, providing electron-deficient character for nucleophilic substitutions or metal coordination.
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Boronic Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which enhances stability and reactivity in cross-coupling reactions .
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Propan-2-ol Hydrochloride: A tertiary alcohol modified as a hydrochloride salt to improve solubility and crystallinity .
The spatial arrangement of these groups facilitates interactions with biological targets and catalytic systems. For example, the boronic ester’s ability to form reversible covalent bonds with diols makes it valuable in enzyme inhibition studies.
Spectroscopic and Computational Data
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step protocol:
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Borylation of Pyridine Derivatives: A halogenated pyridine (e.g., 5-bromo-2-(propan-2-yl)pyridine) undergoes Miyaura borylation using bis(pinacolato)diboron in the presence of a palladium catalyst .
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Salt Formation: The resulting boronic ester is treated with hydrochloric acid to yield the hydrochloride salt .
Example Reaction Pathway:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield and purity. Key parameters include:
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Temperature: 80–100°C for borylation.
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Catalyst Loading: 1–2 mol% palladium.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
The hydrochloride salt’s hygroscopic nature necessitates storage in desiccated conditions.
Applications in Pharmaceutical and Materials Science
Drug Intermediate
The compound serves as a key intermediate in protease inhibitor synthesis. For instance, it facilitates Suzuki-Miyaura couplings to generate biaryl structures found in antiviral agents .
Catalysis
The pyridine nitrogen coordinates transition metals (e.g., Pd, Cu), enabling use in cross-coupling reactions. Comparative studies show 10–15% higher yields compared to non-pyridyl boronic esters.
Materials Science
Incorporation into conjugated polymers enhances electron transport properties. Preliminary data suggest a 20% increase in charge carrier mobility in organic field-effect transistors.
Comparative Analysis with Structural Analogs
Recent Research Advancements
Enzyme Inhibition Studies
In 2024, molecular docking simulations revealed high affinity (Kd = 12 nM) for the compound’s boronic ester with HIV-1 protease’s active site, suggesting potential antiviral applications.
Flow Chemistry Optimizations
A 2025 study demonstrated a 92% yield in kilogram-scale synthesis using microreactors, reducing palladium waste by 40% compared to batch processes .
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